molecular formula C16H13N3O4 B10956763 3,4,5-trihydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

3,4,5-trihydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide

Cat. No.: B10956763
M. Wt: 311.29 g/mol
InChI Key: ASCMFRIOWGJXCD-QGMBQPNBSA-N
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Description

3,4,5-Trihydroxy-N’-[(E)-1-(1H-indol-3-yl)methylidene]benzohydrazide is an organic compound that features both an indole and a benzohydrazide moiety. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The biological activity of 3,4,5-Trihydroxy-N’-[(E)-1-(1H-indol-3-yl)methylidene]benzohydrazide is primarily due to its ability to interact with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets . The exact pathways involved depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar compounds include other indole derivatives and benzohydrazides. For example:

The uniqueness of 3,4,5-Trihydroxy-N’-[(E)-1-(1H-indol-3-yl)methylidene]benzohydrazide lies in its combination of both indole and benzohydrazide functionalities, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

3,4,5-trihydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H13N3O4/c20-13-5-9(6-14(21)15(13)22)16(23)19-18-8-10-7-17-12-4-2-1-3-11(10)12/h1-8,17,20-22H,(H,19,23)/b18-8+

InChI Key

ASCMFRIOWGJXCD-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

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